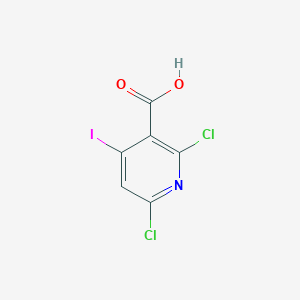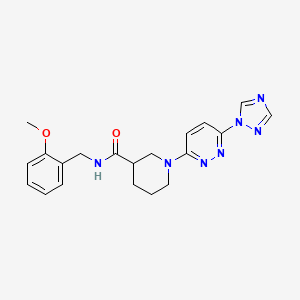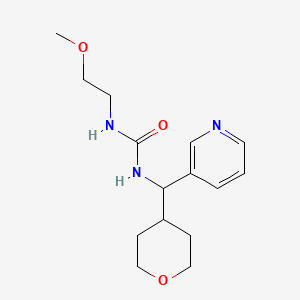
1-(2-methoxyethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Utilizing a pyridine derivative and a tetrahydropyran derivative in the presence of a suitable catalyst.
- Example: Coupling reactions facilitated by palladium catalysts.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Urea Core:
- Reacting an isocyanate with an amine to form the urea linkage.
- Example: Reaction of 2-methoxyethyl isocyanate with 3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)amine.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methoxyethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea can undergo various chemical reactions, including:
-
Oxidation:
- Potential oxidation of the methoxyethyl group to form aldehydes or carboxylic acids.
- Common reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
-
Reduction:
- Reduction of the pyridinyl ring to form piperidine derivatives.
- Common reagents: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
-
Substitution:
- Nucleophilic substitution reactions on the pyridinyl ring.
- Common reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
- Oxidation products: Aldehydes, carboxylic acids.
- Reduction products: Piperidine derivatives.
- Substitution products: Various substituted pyridinyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea has several applications in scientific research:
-
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
-
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in studies involving enzyme inhibition and receptor binding.
-
Medicine:
- Explored as a candidate for drug development, particularly in targeting specific biological pathways.
- Potential applications in the treatment of diseases such as cancer and infectious diseases.
-
Industry:
- Utilized in the development of new materials with specific properties.
- Potential use in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-methoxyethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
-
Binding to Enzymes:
- Inhibiting enzyme activity by binding to the active site or allosteric sites.
- Example: Inhibition of kinases involved in cell signaling pathways.
-
Receptor Interaction:
- Modulating receptor activity by acting as an agonist or antagonist.
- Example: Binding to G-protein coupled receptors (GPCRs) to influence cellular responses.
Vergleich Mit ähnlichen Verbindungen
-
1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)urea:
- Lacks the tetrahydropyran ring, which may affect its biological activity and chemical properties.
-
1-(2-Methoxyethyl)-3-(pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methyl)urea:
- Similar structure but with a pyridin-4-yl group, potentially leading to different reactivity and biological effects.
Uniqueness: 1-(2-Methoxyethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea is unique due to the presence of both the pyridinyl and tetrahydropyran groups, which may confer distinct chemical reactivity and biological activity compared to its analogs
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-[oxan-4-yl(pyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-20-10-7-17-15(19)18-14(12-4-8-21-9-5-12)13-3-2-6-16-11-13/h2-3,6,11-12,14H,4-5,7-10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSJBEWCFPPSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC(C1CCOCC1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B2547508.png)
![5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2547511.png)
![N-(3,5-Dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2547512.png)
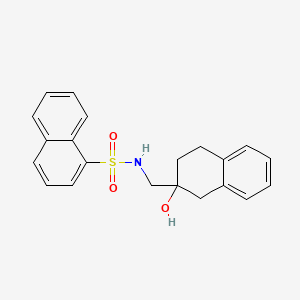
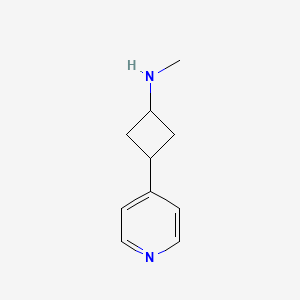
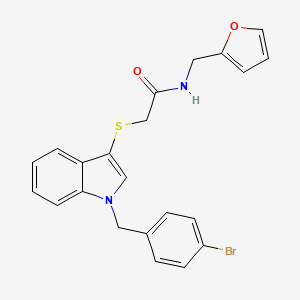
![(Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2547517.png)
![3-methyl-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2547518.png)
![6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine](/img/structure/B2547519.png)
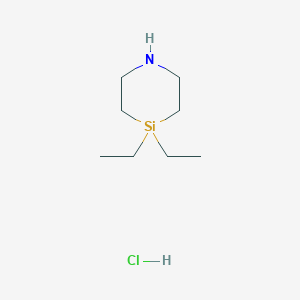
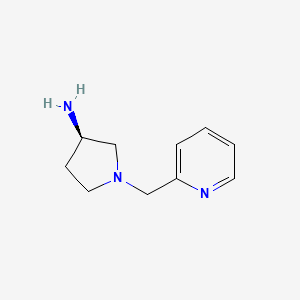
![N-(2,5-difluorophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2547522.png)
